molecular formula C18H14F3N3O2 B10985209 6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10985209
M. Wt: 361.3 g/mol
InChI Key: UBUIVSFQANEQQE-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structural features, including a cyclopropyl group, a trifluoromethylphenyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile to form the oxazolo[5,4-b]pyridine core.

    Introduction of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups can be introduced through alkylation reactions using cyclopropyl halides and methylating agents, respectively.

    Attachment of the Trifluoromethylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid or ester and a suitable palladium catalyst.

    Formation of the Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Shares structural similarities but differs in the core scaffold and functional groups.

    5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridine derivatives: Similar in having a fused heterocyclic system but with different substituents and biological activities.

Uniqueness

6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethylphenyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H14F3N3O2/c1-9-15-13(8-14(10-5-6-10)23-17(15)26-24-9)16(25)22-12-4-2-3-11(7-12)18(19,20)21/h2-4,7-8,10H,5-6H2,1H3,(H,22,25)

InChI Key

UBUIVSFQANEQQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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